Schembl21244042
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. You would need to look at the reactants, conditions, and mechanism of the reaction .Molecular Structure Analysis
This involves looking at the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. You would need to look at the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves looking at properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
1. Drug Side Effect Profiles and Phenotypic Effects
Understanding the molecular basis of phenotypes caused by drugs is vital for developing personalized medicines. Drug side effects are a significant source of human phenotypic information. The development of resources like SIDER (Side Effect Resource) has enhanced the accessibility of data linking drugs to their phenotypic effects, aiding in molecular action understanding and personalized medicine development (Kuhn et al., 2010).
2. Pharmacokinetic and Pharmacodynamic Assessment
PET (Positron Emission Tomography) is a powerful tool for examining the behavioral, therapeutic, and toxic properties of drugs. It enables direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, playing a crucial role in the drug development process (Fowler et al., 1999).
3. Adverse Drug Reactions (ADRs) and Drug-Target Interactions
The SIDER database, which includes data on drugs and ADRs, is essential for combining information on drugs, targets, and side effects to create a complete picture of therapeutic mechanisms and adverse reactions. This integrated approach is crucial for understanding and minimizing side effects in drug development (Kuhn et al., 2015).
4. Safety and Side-Effects in Human Research
Research on intranasal oxytocin highlights the importance of monitoring side effects, safety, and subjective reactions in human research. This approach ensures the safety and efficacy of treatments in clinical settings (MacDonald et al., 2011).
5. Predicting Drug Side-Effects Using Chemical Structures
The prediction of potential side-effects based on chemical structures of drugs is a significant advancement in drug development. It enables early identification of adverse reactions, enhancing the efficiency and safety of the drug discovery process (Pauwels et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-N-[2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]phenyl]-4-N,4-N-dimethylbenzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O4S2/c1-28(2)36(33,34)20-10-8-19(9-11-20)35(31,32)27-22-5-3-4-6-24(22)30-15-13-29(14-16-30)23-12-7-18(25)17-21(23)26/h3-12,17,27H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZGOSKDIGLBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N3CCN(CC3)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide |
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